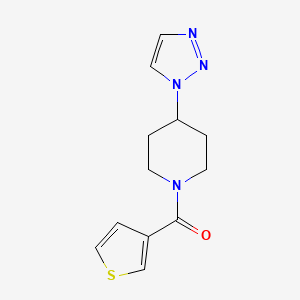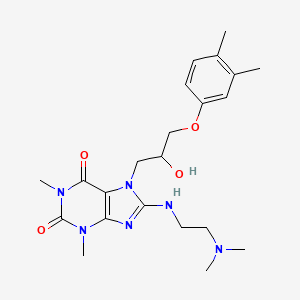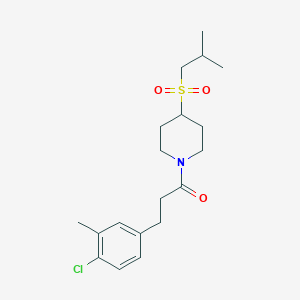
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In
作用機序
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a selective inhibitor of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) family members. BTK and JAK are key signaling molecules involved in the growth and survival of cancer cells. By inhibiting these pathways, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has demonstrated efficacy in preclinical models of lymphoma, leukemia, and multiple myeloma.
実験室実験の利点と制限
One of the major advantages of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone as a research tool is its selectivity for BTK and JAK family members. This allows for more precise targeting of these pathways and reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors. This may limit its usefulness in certain experimental settings where higher potency is required.
将来の方向性
There are several potential future directions for research on (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of this compound in other types of cancer, beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that may predict response to treatment.
合成法
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves a series of steps starting with the reaction of 4-(1H-1,2,3-triazol-1-yl)piperidine with 3-bromothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with a ketone to form the final product. The synthesis method has been optimized to yield high purity this compound with good reproducibility.
科学的研究の応用
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth of cancer cells and induce cell death through multiple mechanisms, including inhibition of BTK and JAK/STAT signaling pathways. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
thiophen-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDLMMAVOVPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2791361.png)

![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2791366.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2791371.png)
![11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2791373.png)
![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![Propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)

![(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2791382.png)